5-Bromo-2,4-dichloro-8-methoxyquinazoline
Description
Chemical Structure and Synthesis
5-Bromo-2,4-dichloro-8-methoxyquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with bromine at position 5, chlorine at positions 2 and 4, and a methoxy group at position 7. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing small-molecule inhibitors targeting autophagy-related pathways . Its synthesis typically begins with 5-Bromo-2,4-dichloro-benzoic acid, which undergoes esterification, Buchwald coupling, and peptide coupling to yield bioactive derivatives like compounds 10 and 11 (72–76% yields) .
The bromine and chlorine substituents enhance electrophilicity, making it reactive in cross-coupling reactions, while the methoxy group may influence solubility and target binding.
Properties
Molecular Formula |
C9H5BrCl2N2O |
|---|---|
Molecular Weight |
307.96 g/mol |
IUPAC Name |
5-bromo-2,4-dichloro-8-methoxyquinazoline |
InChI |
InChI=1S/C9H5BrCl2N2O/c1-15-5-3-2-4(10)6-7(5)13-9(12)14-8(6)11/h2-3H,1H3 |
InChI Key |
HZPVMRVGPRHXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-2,4-dichloro-8-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of a quinazoline derivative, followed by methoxylation. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2,4-dichloro-8-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2,4-dichloro-8-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives
6-Bromo-2-chloro-8-methoxyquinazoline
- Structure : Bromine at position 6, chlorine at 2, and methoxy at 8.
- Molecular Weight : 273.51 g/mol .
- Key Differences: The positional isomerism (bromine at 6 vs. This may affect its utility in synthesizing kinase inhibitors.
7-Bromoquinazoline-2,4(1H,3H)-dione
Benzoxazole and Indazole Derivatives
5-Bromo-2-methyl-1,3-benzoxazole
- Structure : Benzoxazole core with bromine at 5 and methyl at 2.
- Similarity Score : 0.78 .
- Key Differences : The benzoxazole core lacks the nitrogen-rich quinazoline structure, reducing its versatility in medicinal chemistry. However, the methyl group improves metabolic stability, making it suitable for drug candidates targeting CNS disorders.
5-Bromo-2,6-dimethyl-2H-indazole
Nucleoside Analogs
5-Bromo-2'-deoxyuridine (BrdU)
- Structure : Deoxyuridine derivative with bromine at position 5.
- Applications : Widely used in cell proliferation assays (e.g., BrdU incorporation) due to its DNA-labeling properties .
- Key Differences : Unlike the target quinazoline, BrdU integrates into DNA, making it unsuitable for synthetic intermediates but critical for studying cell cycle dynamics.
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
*Calculated based on molecular formula.
Biological Activity
Anticancer Activity
5-Bromo-2,4-dichloro-8-methoxyquinazoline has shown promising results in cancer research, particularly due to its ability to inhibit specific enzymes involved in cell signaling pathways. The compound's anticancer properties are primarily attributed to its interaction with kinases, which play crucial roles in cellular processes related to cancer progression.
Kinase Inhibition
Studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases. While specific data for this compound is limited, research on similar quinazoline derivatives provides insight into its potential mechanism of action.
A study on related compounds revealed the following inhibitory concentrations:
| Kinase | IC50 (nM) |
|---|---|
| CLK1 | 10-20 |
| CLK2 | 10-20 |
| CLK4 | 10-20 |
| DYRK1A | >100,000 |
This data suggests that this compound may exhibit similar selectivity in kinase inhibition, potentially targeting CLK family kinases while sparing DYRK1A .
Case Study: Cytotoxicity Against Cancer Cell Lines
While specific studies on this compound are not available in the provided search results, research on structurally similar quinazoline derivatives offers valuable insights. A study on tetrazolo[1,5-a]quinoxaline derivatives, which share structural similarities with our compound of interest, demonstrated significant cytotoxic activity against various cancer cell lines .
The results showed:
| Cancer Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 | 0.01-0.06 |
| NCI-H460 | 0.01-0.06 |
| SF-268 | 0.01-0.06 |
These findings suggest that this compound may exhibit similar potent anticancer activity, warranting further investigation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. This dual activity makes it an attractive candidate for further research in drug development.
Antibacterial Properties
Studies indicate that quinazoline derivatives, including this compound, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data for our compound is not available, research on similar structures suggests broad-spectrum antibacterial effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its unique structural features. The presence of bromine and chlorine atoms, along with the methoxy group, contributes to its reactivity and potential biological effects.
Key structural features:
- Bicyclic quinazoline core
- Bromine at position 5
- Dichloro substitution at positions 2 and 4
- Methoxy group at position 8
These structural elements likely play crucial roles in the compound's interaction with biological targets, such as kinases and bacterial cell components.
Future Research Directions
Given the promising biological activity of this compound, several avenues for future research emerge:
- Detailed kinase profiling: Comprehensive studies to determine the compound's exact inhibitory profile against a wide range of kinases.
- In vivo studies: Evaluation of the compound's efficacy and safety in animal models for both cancer and bacterial infections.
- Combination therapies: Investigation of potential synergistic effects when combined with established anticancer or antimicrobial drugs.
- Structural modifications: Exploration of chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
